2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride typically involves the nitration of 2,4-dimethylbenzenesulfonyl fluoride. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. This reaction is usually carried out under controlled conditions using concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Major Products Formed
Substitution Reactions: Various sulfonamide and sulfonate derivatives.
Reduction Reactions: Amino derivatives of the original compound.
Scientific Research Applications
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecule’s structure and function . This reactivity is exploited in various applications, including enzyme inhibition and chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
2,4-Dimethyl-3,5-dinitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and selectivity compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
IUPAC Name |
2,4-dimethyl-3,5-dinitrobenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O6S/c1-4-6(10(12)13)3-7(18(9,16)17)5(2)8(4)11(14)15/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYRGPZHJPEYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.